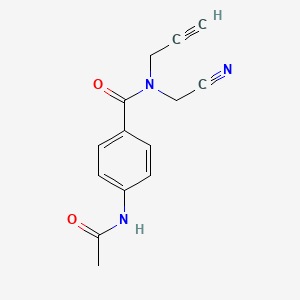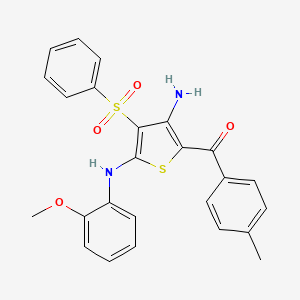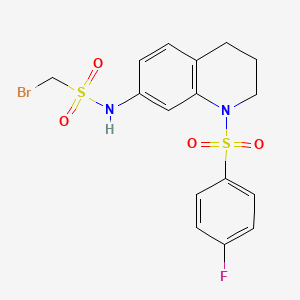![molecular formula C22H26N4O B2685618 2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896854-92-5](/img/structure/B2685618.png)
2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that appears to contain several functional groups and structural motifs common in medicinal chemistry, including a tetrahydrofuran ring, a phenyl ring, and a pyrazolo[5,1-b]quinazolin-9-amine moiety. These groups are often found in biologically active compounds, suggesting that this molecule may have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a comprehensive analysis of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an amine group could make it a base, and the aromatic ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Anti-tubercular Agents
Research has shown that various substituted derivatives, including those related to the pyrazolo[5,1-b]quinazolin-amine framework, have been evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Compounds with this structure exhibited significant anti-tubercular activity, highlighting their potential as therapeutic agents for tuberculosis. The studies emphasize the compounds' safety, as indicated by their cytotoxicity data using THP-1 cells, suggesting a promising therapeutic index (Maurya et al., 2013).
Acetylcholinesterase Inhibitors
Compounds structurally related to pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines, synthesized as tacrine analogs, were evaluated for their in vitro acetylcholinesterase and butyrylcholinesterase inhibitory activities. This research underscores the potential of these derivatives as treatments for neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role. Many of the synthesized compounds demonstrated good inhibitory activity, comparable to rivastigmine, a reference drug (Mahdavi et al., 2017).
Anti-inflammatory Activity
Fluorine-substituted derivatives related to the 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine structure have been synthesized and investigated for their anti-inflammatory activity. These studies revealed that compounds with specific fluorine substitutions displayed enhanced inhibitory effects on LPS-induced NO secretion compared to their starting ketones. This suggests their utility in developing anti-inflammatory treatments (Sun et al., 2019).
Antimicrobial Agents
Some novel derivatives of quinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial activity. These studies identified compounds with potent antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of quinazolinone derivatives as effective antimicrobial agents (Sharma et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-20(16-8-3-2-4-9-16)22-24-19-12-6-5-11-18(19)21(26(22)25-15)23-14-17-10-7-13-27-17/h2-4,8-9,17,23H,5-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWKKKGWNFEQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

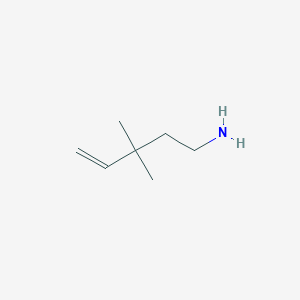


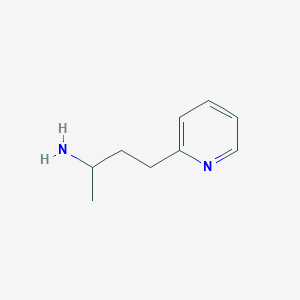

![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)
![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)
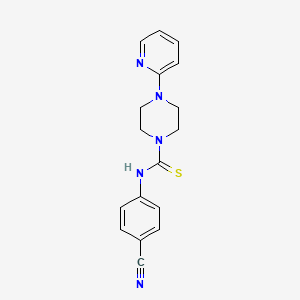
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2685549.png)
